

Application of Kinetin for Shoot Regeneration from Callus: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Kinetin**

Cat. No.: **B1673648**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetin (N6-furfuryladenine) is a synthetic cytokinin, a class of plant growth regulators that play a crucial role in cell division and differentiation.^{[1][2]} In plant tissue culture, **kinetin** is widely utilized to induce the formation of shoots from undifferentiated callus tissue, a process known as organogenesis.^[1] The successful regeneration of shoots from callus is a critical step in plant micropropagation, genetic transformation, and the production of secondary metabolites for drug development. The principle behind this application lies in the hormonal balance, specifically the ratio of cytokinins to auxins, which dictates the developmental pathway of the plant cells.^{[3][4]} A higher cytokinin-to-auxin ratio generally promotes shoot formation, while the reverse favors root development.^{[3][4]} These application notes provide detailed protocols and quantitative data on the use of **kinetin** for shoot regeneration from callus across various plant species.

Data Presentation: Kinetin in Shoot Regeneration Media

The optimal concentration of **kinetin**, often used in conjunction with an auxin, varies significantly depending on the plant species and even the specific explant used for callus induction. The following tables summarize quantitative data from various studies on the concentrations of **kinetin** and auxins that have been successfully used for shoot regeneration from callus.

Plant Species	Explant Source for Callus	Kinetin (mg/L)	Auxin (Type and mg/L)	Shoot Regeneration Outcome	Reference
Musa paradisiaca (Banana)	Sword Sucker	2.0	BAP (4.0)	Maximum shoot length (6.10 cm) and number of shoots (71.10)	[5][6]
Nicotiana benthamiana	-	0.5	BAP (2.0), IAA (1.0)	High number of shoots (20)	[7]
Portulaca grandiflora (Mose Rose)	Leaf	10 µM (~2.15)	NAA (0 or 5 µM)	15 µM BAP alone or with 5 µM NAA were best for shoot regeneration	[8]
Caesalpinia bonduc	Epicotyl	1.0 - 4.0	IAA (1.0)	84% regeneration with 3 mg/L BA and 1 mg/L IAA	[9]
Mentha pulegium	Internodes and Leaves	0.5 - 1.0	NAA (0.1 - 1.5)	100% callus formation on various combinations	[10]

Note: BAP (6-Benzylaminopurine) is another synthetic cytokinin often used alongside or in place of **kinetin**. IAA (Indole-3-acetic acid) and NAA (1-Naphthaleneacetic acid) are common auxins.

Experimental Protocols

Protocol 1: General Protocol for Shoot Regeneration from Callus using Kinetin

This protocol provides a general framework. Optimal concentrations of **kinetin** and auxin, as well as other media components, should be empirically determined for each plant species and genotype.

1. Materials:

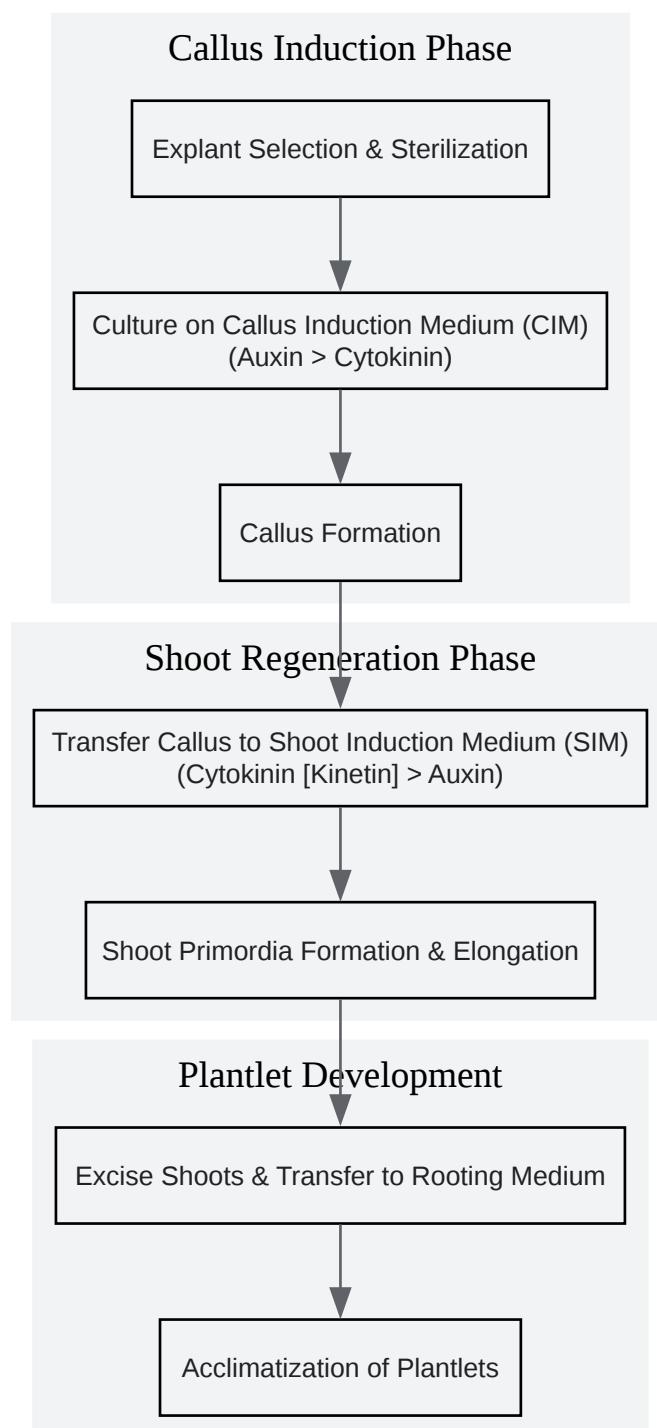
- Callus culture of the desired plant species
- Murashige and Skoog (MS) basal medium powder[[11](#)]
- Sucrose
- **Kinetin** stock solution (e.g., 1 mg/mL in 0.1 N HCl)
- Auxin (e.g., NAA or IAA) stock solution (e.g., 1 mg/mL in ethanol or 1 N NaOH)
- Agar
- Distilled water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Sterile petri dishes or culture vessels
- Laminar flow hood
- Autoclave
- pH meter

2. Media Preparation (per liter):

- Dissolve 4.4 g of MS basal medium powder and 30 g of sucrose in approximately 800 mL of distilled water.[[11](#)]

- Add the desired volume of **kinetin** and auxin stock solutions to achieve the final concentrations (refer to the table above for starting points).
- Adjust the pH of the medium to 5.8 using 0.1 N HCl or 0.1 N NaOH.[12]
- Add distilled water to bring the final volume to 1 L.
- Add 8 g of agar and heat the medium while stirring until the agar is completely dissolved.[13]
- Dispense the medium into culture vessels.
- Sterilize the medium and vessels by autoclaving at 121°C and 15 psi for 20 minutes.[12]

3. Inoculation and Culture Conditions:

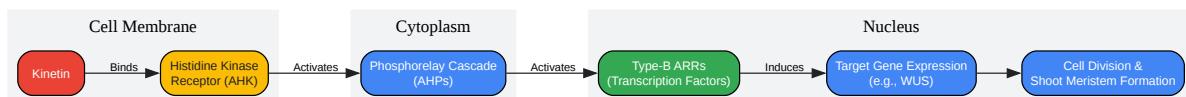

- Under aseptic conditions in a laminar flow hood, transfer pieces of healthy, friable callus (approximately 0.5-1.0 cm in diameter) onto the surface of the solidified shoot regeneration medium.
- Seal the culture vessels.
- Incubate the cultures in a growth chamber at $25 \pm 2^\circ\text{C}$ with a 16-hour photoperiod provided by cool-white fluorescent lights.[14]

4. Subculture and Plantlet Development:

- Subculture the regenerating callus to fresh medium every 3-4 weeks.
- Once shoots have developed and reached a sufficient length (typically 2-3 cm), they can be excised and transferred to a rooting medium, which usually contains a lower concentration of cytokinin or is cytokinin-free and may contain an auxin like IBA or NAA to promote root formation.[14]
- Rooted plantlets can then be gradually acclimatized to ex vitro conditions.[15]

Visualizations

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for shoot regeneration from callus using **kinetin**.

Cytokinin Signaling Pathway

The regenerative capacity induced by **kinetin** is mediated through a complex signaling pathway. Cytokinins are perceived by histidine kinase receptors located in the endoplasmic reticulum membrane.[16] This perception initiates a phosphorelay cascade that ultimately leads to the activation of type-B authentic response regulators (ARRs) in the nucleus.[16] These activated ARRs function as transcription factors, binding to the promoters of target genes, including those involved in cell division and shoot meristem formation, such as WUSCHEL (WUS).[16]

[Click to download full resolution via product page](#)

Caption: Simplified cytokinin signaling pathway initiated by **kinetin**.

Conclusion

Kinetin remains a cornerstone cytokinin for inducing shoot regeneration from callus in a wide array of plant species. The success of regeneration protocols is highly dependent on the precise balance of **kinetin** and auxins in the culture medium. The provided data and protocols serve as a foundational guide for researchers. It is imperative to optimize these protocols for each specific plant system to achieve efficient and reproducible shoot regeneration for various applications in research and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. Dissecting the Roles of the Cytokinin Signaling Network: The Case of De Novo Shoot Apical Meristem Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. opensciencepublications.com [opensciencepublications.com]
- 8. scispace.com [scispace.com]
- 9. ijbiotech.com [ijbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 13. researchgate.net [researchgate.net]
- 14. ijcmas.com [ijcmas.com]
- 15. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application of Kinetin for Shoot Regeneration from Callus: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673648#application-of-kinetin-for-shoot-regeneration-from-callus>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com